molecular formula C11H12N2O2 B1633979 (2S)-2-amino-3-(5-tritio-1H-indol-3-yl)propanoic acid CAS No. 7729-18-2

(2S)-2-amino-3-(5-tritio-1H-indol-3-yl)propanoic acid

Cat. No. B1633979
CAS RN: 7729-18-2
M. Wt: 206.23 g/mol
InChI Key: QIVBCDIJIAJPQS-HQUQZMHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(5-tritio-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 206.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-amino-3-(5-tritio-1H-indol-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-amino-3-(5-tritio-1H-indol-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7729-18-2

Product Name

(2S)-2-amino-3-(5-tritio-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H12N2O2

Molecular Weight

206.23 g/mol

IUPAC Name

(2S)-2-amino-3-(5-tritio-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1T

InChI Key

QIVBCDIJIAJPQS-HQUQZMHDSA-N

Isomeric SMILES

[3H]C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

sequence

W

Origin of Product

United States

Synthesis routes and methods

Procedure details

The microbial cells recovered from 10 ml of the culture medium obtained in Examples 1, 2, and 3 were suspended in 10 ml of the reaction medium (2.5 g/L D,L-tryptophan, 0.05 mM pyridoxal 5'-phosphate, 300 mM potassium phosphate buffer (pH 8.0)) and the reaction was carried out with shaking at 37° C. for 20 hours. The optical purity and amount of tryptophan after the reaction were determined with Crown Pak CR(+) (product of Daicel Chemical Industries, Ltd.) using perchloric acid solution (pH 2.0) as eluent at 40° C. The results of the reaction were shown in Table 1.
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